2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Description
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-14-9(7-2-4-11-5-3-7)12-13-10(14)17-6-8(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVHHGJDWWVJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.
Thioacetic Acid Moiety Addition:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles, including those substituted with pyridine, demonstrate significant activity against various bacterial strains. For instance, compounds similar to 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid have been tested against Mycobacterium tuberculosis and other pathogens, showing promising results in inhibiting bacterial growth .
Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For example, a series of compounds derived from triazole-thiones have been evaluated for their cytotoxic effects on human cancer cell lines. One study reported that certain triazole derivatives exhibited high potency against colon cancer cells (HCT116), with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has also been explored. Specific derivatives have shown significant inhibition of inflammatory markers in vitro and in vivo models, indicating their potential use in treating inflammatory diseases .
Agricultural Applications
Fungicidal Activity
The compound's structure suggests potential applications in agriculture as a fungicide. Similar triazole compounds have been documented to exhibit fungicidal properties against various plant pathogens. The mechanism often involves disrupting fungal cell membrane synthesis or function .
Herbicidal Properties
Research indicates that some triazole derivatives can act as herbicides. Their ability to inhibit specific enzymes involved in plant growth pathways makes them candidates for developing new herbicides that target resistant weed species .
Material Science Applications
Polymer Chemistry
Triazole compounds are increasingly being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid into polymer formulations has shown to improve resistance to degradation under environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Key Insights :
- Pyridine Position : Pyridin-4-yl derivatives (e.g., 5o) exhibit higher thermal stability than pyridin-2-yl analogs (e.g., 7a), likely due to improved π-stacking interactions .
- Substituent Effects : Methyl and allyl groups at R1 influence solubility and melting points. Allyl-substituted compounds (7a) show lower melting points, suggesting reduced crystallinity .
Functional Group Modifications
Key Insights :
- Carboxylic Acid vs. Hydrazide : The carboxylic acid group in the target compound enhances solubility and agrochemical utility, while hydrazide derivatives (e.g., ) show potent cytotoxicity, likely due to improved cellular uptake .
- Electron-Withdrawing Groups : Chlorine substituents (e.g., 3e) enhance anti-inflammatory activity by modulating electron density and receptor binding .
Pharmacological and Agrochemical Performance
- Cytotoxicity : Pyridin-4-yl derivatives (e.g., the target compound) are less cytotoxic than pyridin-2-yl analogs, which may correlate with reduced intercalation into DNA .
- Fungicidal Activity: Salts of 2-(4-R-3-R1-1,2,4-triazole-5-yltio)acetic acid (e.g., target compound derivatives) exhibit higher efficacy against fungal pathogens than non-ionic analogs .
Biological Activity
2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on the biological activity of this specific triazole derivative.
The molecular formula for 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is , with a molecular weight of 192.24 g/mol. The compound features a triazole ring substituted with a pyridine group and a thioacetic acid moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 1,2,4-triazole derivatives against a range of pathogens. Specifically, compounds similar to 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal |
Anticancer Activity
The compound has been studied for its anticancer potential. In vitro assays using melanoma and breast cancer cell lines showed that triazole derivatives can induce cytotoxic effects. Specifically, compounds derived from similar structures were found to selectively inhibit cancer cell proliferation while sparing normal cells .
Case Study:
In one study, derivatives of 1,2,4-triazoles were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results indicated that certain derivatives exhibited selectivity towards cancer cells and inhibited cell migration effectively .
Anti-inflammatory Effects
Another important aspect of the biological activity of triazole derivatives is their anti-inflammatory properties. Research has shown that these compounds can reduce inflammation markers in various models . The mechanism often involves the modulation of cytokine production and inhibition of inflammatory pathways.
The biological activity of 2-((4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is believed to be mediated through its interaction with specific biological targets:
- Enzyme Inhibition: Many triazoles act as inhibitors of enzymes involved in the biosynthesis of nucleic acids or proteins.
- Receptor Modulation: Some derivatives may interact with receptors involved in inflammation and cancer progression.
- Oxidative Stress Reduction: Certain studies suggest that these compounds can enhance antioxidant defenses in cells .
Q & A
Q. How can trace impurities (<0.1%) from synthesis be quantified and removed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
